molecular formula C23H24N6O4 B11205010 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205010
M. Wt: 448.5 g/mol
InChI Key: CKZQIAPORFILNG-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, an oxazole ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Oxazole Ring: Starting with 2,4-dimethoxybenzaldehyde and 2-amino-2-methylpropanol, the oxazole ring is synthesized through a cyclization reaction under acidic conditions.

    Triazole Ring Formation: The triazole ring is formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The oxazole and triazole intermediates are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Functionalization: The amino and carboxamide groups are introduced in the final steps through amination and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve scalability and control over reaction conditions.

    Purification: Employing advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Conversion of carboxamide to amine.

    Substitution: Introduction of various substituents at the amino or methoxy positions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s triazole and oxazole rings are of interest due to their potential bioactivity. These rings are often found in molecules with antimicrobial, antifungal, and anticancer properties.

Medicine

The compound may have potential therapeutic applications. Triazole and oxazole derivatives are known for their pharmacological activities, including enzyme inhibition and receptor modulation.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic or inhibit biological processes. The oxazole ring may enhance binding affinity and specificity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • **this compound

Uniqueness

This compound’s uniqueness lies in its combination of functional groups and heterocyclic rings, which provide a versatile platform for chemical modifications and potential bioactivity. Compared to other similar compounds, it offers a unique balance of structural complexity and functional diversity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H24N6O4

Molecular Weight

448.5 g/mol

IUPAC Name

5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H24N6O4/c1-13-6-5-7-15(10-13)25-22(30)20-21(24)29(28-27-20)12-18-14(2)33-23(26-18)17-9-8-16(31-3)11-19(17)32-4/h5-11H,12,24H2,1-4H3,(H,25,30)

InChI Key

CKZQIAPORFILNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)N

Origin of Product

United States

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